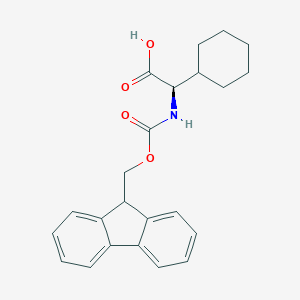

Fmoc-D-Chg-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h4-7,10-13,15,20-21H,1-3,8-9,14H2,(H,24,27)(H,25,26)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQQGHPODCJZDB-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426274 | |

| Record name | Fmoc-D-Chg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198543-96-3 | |

| Record name | Fmoc-D-Chg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Chemical and Physical Properties

An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-D-Chg-OH

For researchers, scientists, and professionals in drug development, a thorough understanding of the building blocks used in peptide synthesis is paramount. This compound (N-α-Fmoc-D-cyclohexylglycine) is a non-proteinogenic amino acid derivative valued for its unique structural properties. The bulky cyclohexyl side chain introduces hydrophobicity and steric hindrance, which can significantly influence the conformational stability and proteolytic resistance of synthetic peptides. This guide provides a comprehensive overview of its chemical properties and its application in Solid-Phase Peptide Synthesis (SPPS).

This compound is a white to off-white solid powder.[1] Its fundamental properties are essential for its proper handling, storage, and use in synthetic protocols. Storage in a dry, room-temperature environment is recommended.[2]

| Property | Value | Citation(s) |

| CAS Number | 198543-96-3 | [2] |

| Molecular Formula | C₂₃H₂₅NO₄ | [2] |

| Molecular Weight | 379.45 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 180-184 °C (for L-isomer) | [1] |

| Optical Rotation | [α]D²⁰ = -6 ± 2° (c=1 in MeOH) (Inferred from L-isomer) | [1] |

| Solubility | Soluble in DMF, DMSO, Dichloromethane, Chloroform, Acetone, Ethyl Acetate | [3] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the verification of the compound's identity and purity. While a dedicated spectrum for this compound is not publicly available, the expected chemical shifts and vibrational frequencies can be reliably predicted based on its constituent functional groups.

Expected ¹H NMR Chemical Shifts

| Proton Type | Expected Chemical Shift (δ, ppm) | Citation(s) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad) | [4][5][6] |

| Fmoc Aromatic (Ar-H) | 7.2 - 7.8 | [5][6] |

| Amide (-NH) | ~5.0 - 8.0 (broad) | [5] |

| Fmoc Methine (-CH-) | ~4.2 - 4.4 | [5] |

| Fmoc Methylene (-CH₂-) | ~4.1 - 4.3 | [5] |

| α-Proton (-CH(NH)-) | ~3.7 - 4.1 | [4][7] |

| Cyclohexyl Protons (-CH-, -CH₂-) | 1.0 - 2.0 | [7][8] |

Expected ¹³C NMR Chemical Shifts

| Carbon Type | Expected Chemical Shift (δ, ppm) | Citation(s) |

| Carboxylic Acid (-COOH) | 170 - 185 | [9][10] |

| Urethane Carbonyl (Fmoc, -O(C=O)N-) | 155 - 157 | [11] |

| Fmoc Aromatic Quaternary | 141 - 144 | [11] |

| Fmoc Aromatic (-CH=) | 120 - 128 | [9][11] |

| Fmoc Methine (-CH-) | ~47 | [11] |

| Fmoc Methylene (-CH₂-) | ~67 | [11] |

| α-Carbon (-CH(NH)-) | 50 - 65 | [9][10] |

| Cyclohexyl Carbons (-CH-, -CH₂-) | 25 - 45 | [9][10] |

Expected Infrared (IR) Absorption Frequencies

| Bond Vibration | Expected Wavenumber (cm⁻¹) | Citation(s) |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (very broad) | [12][13] |

| C-H Stretch (Aromatic, Fmoc) | 3000 - 3100 | [13][14] |

| C-H Stretch (Aliphatic, Cyclohexyl) | 2850 - 3000 | [13][14] |

| C=O Stretch (Carboxylic Acid) | 1690 - 1760 (strong) | [12][13] |

| C=O Stretch (Urethane, Fmoc) | 1680 - 1720 (strong) | [12][15] |

| C=C Stretch (Aromatic, Fmoc) | 1400 - 1600 (multiple) | [13][14] |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | [12][13] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based SPPS. The incorporation of a D-amino acid enhances proteolytic stability, while the bulky cyclohexyl side chain can be used to induce specific secondary structures in the resulting peptide.

Experimental Protocols

Due to the steric hindrance from the cyclohexyl group, coupling this compound can be challenging and may require optimized protocols to ensure high efficiency and prevent deletion sequences.

Protocol 1: Coupling of Sterically Hindered this compound

This protocol utilizes a potent uronium salt activating agent, HATU, and recommends a double coupling strategy to maximize yield.

-

Resin Preparation:

-

Start with the deprotected peptide-resin (possessing a free N-terminal amine).

-

Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

-

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (8 equivalents), to the solution.

-

Allow the pre-activation to proceed for 1-5 minutes.

-

-

First Coupling:

-

Add the activated amino acid solution to the reaction vessel containing the resin.

-

Agitate the mixture for 45-60 minutes at room temperature.

-

Drain the reaction solution.

-

-

Washing:

-

Wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents.

-

-

Second Coupling (Recommended):

-

Prepare a fresh solution of activated this compound as described in Step 2.

-

Add this solution to the washed resin and allow the reaction to proceed for another 45-60 minutes.

-

-

Final Wash:

-

Drain the vessel and wash the resin extensively with DMF (3-5 times) and then Dichloromethane (DCM) (3 times) to prepare for the next deprotection step.

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 15-30 minutes.

-

Drain and wash thoroughly with DMF to yield the resin with the newly coupled D-Chg residue and a free N-terminal amine, ready for the next cycle.

-

Role in Enhancing Peptide Stability

A primary driver for incorporating D-amino acids like D-Chg into peptide therapeutics is to increase their resistance to enzymatic degradation. Proteases, which are chiral enzymes, are highly specific for L-amino acid substrates. Peptides containing D-amino acids are poor substrates for these enzymes, leading to a significantly longer in-vivo half-life.

References

- 1. chemimpex.com [chemimpex.com]

- 2. cenmed.com [cenmed.com]

- 3. kgroup.du.edu [kgroup.du.edu]

- 4. web.pdx.edu [web.pdx.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. bhu.ac.in [bhu.ac.in]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. Interpreting IR Spectra [chemistrysteps.com]

- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

Fmoc-D-cyclohexylglycine: A Technical Guide for Researchers

Introduction

Fmoc-D-cyclohexylglycine is a non-proteinogenic amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS). Its unique structural features, particularly the bulky and hydrophobic cyclohexyl side chain, make it a valuable component in the design of novel peptides for therapeutic and research applications. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for its controlled and sequential incorporation into a growing peptide chain under mild basic conditions, a hallmark of Fmoc-based SPPS. This guide provides an in-depth overview of the structure, properties, and applications of Fmoc-D-cyclohexylglycine for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Fmoc-D-cyclohexylglycine is characterized by a cyclohexyl group attached to the alpha-carbon of the glycine backbone. The amino group is protected by the Fmoc moiety.

Molecular Formula: C₂₃H₂₅NO₄[1][2][3]

Structure:

References

- 1. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of bioactive and stabilized cyclic peptides by macrocyclization using C(sp3)–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Peptide Therapeutics: Unveiling the Potential against Cancer—A Journey through 1989 | MDPI [mdpi.com]

The Role of Fmoc-D-Chg-OH in Advanced Peptide Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Chg-OH, or N-α-Fmoc-D-cyclohexylglycine, is a non-proteinogenic amino acid derivative that serves as a critical building block in modern peptide science. Its incorporation into peptide sequences is a key strategy for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS), while the D-configuration and the bulky cyclohexyl side chain of the amino acid impart unique and advantageous properties to the final peptide.

This guide provides a comprehensive overview of the applications of this compound in research, with a focus on its role in the development of proteolytically resistant and biologically active peptides. We will delve into detailed experimental protocols, present quantitative data from relevant studies, and visualize the underlying scientific principles and workflows.

Core Applications in Peptide Synthesis

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce the D-cyclohexylglycine residue into a peptide chain. This strategic incorporation is driven by several key objectives:

-

Enhanced Proteolytic Stability: The D-configuration of the amino acid makes the adjacent peptide bonds resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids. The steric bulk of the cyclohexyl side chain further shields the peptide backbone from enzymatic attack, significantly increasing the in-vivo half-life of the peptide therapeutic.

-

Modulation of Biological Activity: The unique structural properties of D-cyclohexylglycine can alter the overall conformation of a peptide. This can lead to enhanced binding affinity for its biological target or even novel pharmacological activities.

-

Conformational Constraint: The rigid cyclohexyl group restricts the rotational freedom of the peptide backbone, which can help to pre-organize the peptide into a bioactive conformation. This can be particularly useful in the design of peptides that mimic a specific secondary structure, such as a β-turn or a helical segment, which is often crucial for receptor recognition and binding.

A prime example of the successful application of this strategy is in the development of Zilucoplan , a macrocyclic peptide inhibitor of complement component C5 (C5) that was recently approved for the treatment of generalized myasthenia gravis.[1][2] Zilucoplan's structure includes a cyclohexylglycine residue, which contributes to its stability and potent inhibitory activity.[1][3]

Quantitative Data

The incorporation of D-cyclohexylglycine can have a quantifiable impact on the biological activity and clinical efficacy of a peptide. The following tables summarize key data for Zilucoplan, a peptide containing a cyclohexylglycine residue.

Table 1: In Vitro Activity of Zilucoplan

| Parameter | Value | Reference |

| IC | 474.5 pM | [3] |

Table 2: Clinical Efficacy of Zilucoplan in the RAISE Phase 3 Trial (12 weeks)

| Endpoint | Zilucoplan (n=86) | Placebo (n=88) | P-value | Reference |

| Mean Change in MG-ADL Score | -4.39 | -2.30 | <0.001 | [4] |

| Mean Change in QMG Score | -6.19 | -3.25 | <0.001 | [4] |

*MG-ADL: Myasthenia Gravis Activities of Daily Living; QMG: Quantitative Myasthenia Gravis

Experimental Protocols

The synthesis of peptides containing D-cyclohexylglycine is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). The following protocols are representative of the steps involved.

Protocol 1: Fmoc-SPPS of a D-Cyclohexylglycine Containing Peptide

This protocol outlines the manual synthesis of a linear peptide on a Wang resin, suitable for producing a peptide acid.

1. Resin Preparation:

-

Swell Wang resin (e.g., 100-200 mesh, 0.5-1.0 mmol/g loading) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

-

Drain the DMF.

2. First Amino Acid Coupling:

-

Couple the first Fmoc-protected amino acid (e.g., Fmoc-L-Ala-OH, 3 equivalents) to the resin using a standard coupling reagent cocktail such as HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Confirm the completion of the coupling using a Kaiser test.

-

Wash the resin thoroughly with DMF.

3. Chain Elongation (Deprotection and Coupling Cycles):

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (including this compound):

-

In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq.), including this compound, with a coupling reagent like HATU (2.9 eq.) and a base such as DIPEA (6 eq.) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Due to the steric hindrance of the cyclohexyl group, extend the coupling time for this compound to 2-4 hours, or even overnight if necessary.

-

Monitor the coupling completion with a Kaiser test. If the test is positive (indicating incomplete coupling), perform a second coupling by repeating the previous step.

-

Wash the resin thoroughly with DMF.

-

-

Repeat the deprotection and coupling cycle for each subsequent amino acid in the sequence.

4. Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.

-

Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.

5. Peptide Precipitation and Isolation:

-

Filter the resin and collect the TFA filtrate.

-

Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether twice more.

-

Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of Fmoc-based solid-phase peptide synthesis.

Signaling Pathway: The Complement C5 Cascade and its Inhibition by Zilucoplan

Zilucoplan exerts its therapeutic effect by inhibiting the complement C5 protein, a key component of the innate immune system.[1][5] Overactivation of this pathway is implicated in the pathophysiology of myasthenia gravis. The diagram below illustrates the three main pathways of complement activation that converge on C5, and how Zilucoplan intervenes.

Conclusion

This compound is a valuable and versatile tool in the arsenal of peptide chemists and drug developers. Its strategic incorporation into peptide sequences via well-established SPPS protocols provides a reliable method for enhancing proteolytic resistance and modulating biological activity. The successful development of Zilucoplan, a C5 inhibitor containing cyclohexylglycine, underscores the significant therapeutic potential of peptides designed with such non-proteinogenic amino acids. As the demand for more stable and potent peptide-based drugs continues to grow, the importance of building blocks like this compound in innovative research and development is set to increase.

References

- 1. Zilucoplan: A Newly Approved Macrocyclic Peptide for Treatment of Anti-Acetylcholine Receptor Positive Myasthenia Gravis [mdpi.com]

- 2. Zilucoplan - Wikipedia [en.wikipedia.org]

- 3. Chemical synthesis and characterisation of the complement C5 inhibitory peptide zilucoplan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. checkrare.com [checkrare.com]

- 5. What is the mechanism of Zilucoplan? [synapse.patsnap.com]

An In-depth Technical Guide to Fmoc-D-Chg-OH (CAS: 198543-96-3) for Researchers and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-D-cyclohexylglycine, commonly referred to as Fmoc-D-Chg-OH, is a non-proteinogenic amino acid derivative that has become an invaluable tool in the field of peptide chemistry and drug discovery. Its unique structural features, particularly the bulky cyclohexyl side chain, confer advantageous properties to synthetic peptides, including enhanced metabolic stability and modified receptor-binding affinities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its applications in the development of therapeutic peptides.

Physicochemical and Technical Data

This compound is a white to off-white powder that is soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1] Key quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

| CAS Number | 198543-96-3 |

| Molecular Formula | C₂₃H₂₅NO₄ |

| Molecular Weight | 379.45 g/mol [2][3] |

| IUPAC Name | (2R)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid[4] |

| Synonyms | Fmoc-D-Cyclohexylglycine, Fmoc-D-2-cyclohexylglycine[1][4] |

| Appearance | White to off-white powder[1] |

| Melting Point | 167 - 182 °C[1] |

Table 2: Technical Specifications

| Specification | Value |

| Purity (HPLC) | ≥98% - ≥99%[1] |

| Optical Rotation | [α]²⁰/D -5 ± 1°, c = 3 in Methanol[1] |

| Storage Conditions | 0 - 8 °C[1] |

Core Applications in Peptide Synthesis and Drug Discovery

The primary application of this compound lies in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of the D-cyclohexylglycine residue into peptide sequences is a strategic approach to modulate the pharmacological properties of the resulting peptides.

Enhancing Metabolic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which are stereospecific for L-amino acids. The bulky cyclohexyl side chain of D-Chg further provides steric hindrance, shielding the peptide backbone from enzymatic cleavage and leading to a longer in vivo half-life.[5]

Modulating Receptor Affinity and Selectivity: The conformational rigidity imposed by the cyclohexyl group can influence the peptide's secondary structure. This can lead to more defined three-dimensional conformations that may enhance binding affinity and selectivity for specific biological targets, such as G protein-coupled receptors (GPCRs).[5]

Improving Bioavailability: The increased hydrophobicity imparted by the cyclohexyl side chain can improve a peptide's ability to cross biological membranes, potentially leading to enhanced bioavailability.[1]

Experimental Protocols

The following section provides a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS. Due to the steric hindrance of the cyclohexyl side chain, this amino acid can present coupling challenges. Therefore, the use of a potent coupling reagent and potentially extended reaction times are recommended.

Materials and Reagents:

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling Reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

-

Peptide synthesis vessel

-

Shaker or vortexer

Workflow for a Single Coupling Cycle of this compound:

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Step-by-Step Procedure:

-

Resin Swelling: Place the desired amount of resin in a peptide synthesis vessel. Add DMF to swell the resin for at least 30-60 minutes with gentle agitation. Drain the DMF.

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[8]

-

Drain the solution.

-

-

Washing: Wash the resin thoroughly to remove residual piperidine and by-products. A typical washing sequence is:

-

DMF (5 times)

-

DCM (3 times)

-

DMF (3 times)

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature. Due to the steric bulk of D-Chg, a longer coupling time of 2-4 hours is recommended. For particularly difficult sequences, a double coupling (repeating the coupling step) may be necessary.

-

-

Monitoring the Coupling Reaction (Optional but Recommended):

-

Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction. A positive result (blue beads) signifies incomplete coupling, and the coupling step should be repeated.

-

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively to remove excess reagents and by-products. A suggested washing sequence is:

-

DMF (5 times)

-

DCM (3 times)

-

IPA (3 times)

-

DMF (3 times)

-

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[8] This step cleaves the peptide from the resin and removes the side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Signaling Pathways and Logical Relationships

The incorporation of this compound into bioactive peptides, such as somatostatin analogs, is intended to modulate their interaction with specific signaling pathways. For instance, somatostatin analogs primarily exert their effects by binding to somatostatin receptors (SSTRs), which are GPCRs. The binding of the analog can trigger a downstream signaling cascade that ultimately leads to the desired physiological response, such as the inhibition of hormone secretion or tumor cell proliferation.

Caption: A simplified GPCR signaling pathway modulated by a peptide agonist.

Conclusion

This compound is a key building block for the synthesis of modified peptides with enhanced therapeutic potential. Its ability to increase metabolic stability and modulate biological activity makes it a valuable asset for researchers and drug development professionals. The provided technical data and experimental protocols offer a solid foundation for the successful incorporation of this non-canonical amino acid into novel peptide-based drug candidates. Careful optimization of coupling conditions is crucial to overcome the steric hindrance of the cyclohexyl side chain and ensure high-yield synthesis of the desired peptide.

References

- 1. pnas.org [pnas.org]

- 2. Direct solid-phase synthesis of octreotide conjugates: precursors for use as tumor-targeted radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological activity of highly potent octapeptide analogs of somatostatin. | Semantic Scholar [semanticscholar.org]

- 7. Somatostatin analogs - from new molecules to new applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

Fmoc-D-Cyclohexylglycine: A Comprehensive Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-D-cyclohexylglycine, a critical building block in modern peptide synthesis. It covers the physicochemical properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS) for drug discovery and development. Detailed experimental protocols and workflow visualizations are provided to support practical applications in the laboratory.

Core Physicochemical Properties

Fmoc-D-cyclohexylglycine is a non-proteinogenic amino acid derivative valued for its unique structural features. The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its seamless integration into Fmoc-based solid-phase peptide synthesis workflows.[1] The cyclohexyl side chain introduces hydrophobicity and conformational rigidity to peptides, which can enhance their metabolic stability, bioavailability, and binding affinity to therapeutic targets.[1]

| Property | Value | Reference |

| Molecular Weight | 379.4 g/mol | [1] |

| Molecular Formula | C₂₃H₂₅NO₄ | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 180-184 °C | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble in organic solvents like DMF and DCM | |

| Storage | Store at 2-8 °C | [1] |

Synthesis of Fmoc-D-Cyclohexylglycine

The synthesis of Fmoc-D-cyclohexylglycine involves the protection of the amino group of D-cyclohexylglycine with the Fmoc group. A general and widely used method for this transformation is the use of 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) in the presence of a base.

Experimental Protocol: Fmoc Protection of D-Cyclohexylglycine

-

Dissolution: Dissolve D-cyclohexylglycine in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution (e.g., 10%).

-

Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 equivalents) in dioxane.

-

Reaction: Allow the reaction to proceed at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture with dilute hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 2.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Washing: Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography to yield pure Fmoc-D-cyclohexylglycine.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-cyclohexylglycine is a key component in the synthesis of peptides using the Fmoc/tBu solid-phase strategy.[1] This method allows for the stepwise assembly of a peptide chain on a solid support (resin), with the Fmoc group serving as a temporary protecting group for the Nα-amino group.[2]

General Workflow for Fmoc-SPPS

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using Fmoc-protected amino acids.

References

Synthesis and Purification of Fmoc-D-Chg-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-Fmoc-D-cyclohexylglycine (Fmoc-D-Chg-OH), a valuable building block in solid-phase peptide synthesis (SPPS). The incorporation of non-proteinogenic amino acids like D-cyclohexylglycine is a critical strategy in drug design to enhance peptide stability, conformational rigidity, and biological activity. This document outlines a standard laboratory-scale synthesis via N-acylation of D-cyclohexylglycine with an activated Fmoc reagent, followed by a robust purification protocol to yield high-purity material suitable for peptide synthesis and other advanced applications.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 198543-96-3 |

| Molecular Formula | C₂₃H₂₅NO₄ |

| Molecular Weight | 379.45 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, acetone); Insoluble in water |

| Storage | 2-8°C, desiccated |

Synthesis of this compound

The synthesis of this compound is achieved through the N-acylation of the free amino group of D-cyclohexylglycine (H-D-Chg-OH) with an activated 9-fluorenylmethoxycarbonyl (Fmoc) reagent. The most common and efficient reagents for this transformation are 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl). The reaction is typically performed in a basic aqueous-organic biphasic system. The use of Fmoc-OSu is often preferred due to its stability and the formation of a water-soluble N-hydroxysuccinimide (NHS) byproduct, which simplifies the subsequent purification steps.

Chemical Transformation Pathway

Caption: Synthesis pathway for this compound.

Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound from D-cyclohexylglycine and Fmoc-OSu.

Materials:

-

D-Cyclohexylglycine (H-D-Chg-OH)

-

9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

pH meter or pH paper

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution of D-Cyclohexylglycine: In a round-bottom flask, dissolve D-cyclohexylglycine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.0 eq). Stir the mixture at room temperature until the amino acid is completely dissolved.

-

Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane portion-wise over 30 minutes.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., dichloromethane/methanol/acetic acid).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with deionized water.

-

Transfer the mixture to a separatory funnel and wash with diethyl ether or ethyl acetate (2x) to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 1 M HCl. A white precipitate of crude this compound will form.

-

-

Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a white solid.

Purification of this compound

Purification of the crude product is essential to remove any unreacted starting materials, byproducts from the Fmoc reagent, and potential dipeptide impurities. Recrystallization is a common and effective method for obtaining high-purity this compound. For applications requiring the highest purity, preparative high-performance liquid chromatography (HPLC) may be employed.

Experimental Workflow: Purification and Analysis

Caption: Workflow for purification and quality control.

Experimental Protocol: Recrystallization

This protocol describes the purification of crude this compound by recrystallization.

Materials:

-

Crude this compound

-

Toluene or a mixture of ethyl acetate and hexane

-

Heating mantle with magnetic stirrer

-

Reflux condenser

-

Buchner funnel and vacuum flask

-

Filter paper

Procedure:

-

Dissolution: Place the crude this compound in a flask and add a minimal amount of the chosen solvent (e.g., toluene or ethyl acetate).

-

Heating: Gently heat the mixture with stirring to dissolve the solid completely. If using a solvent mixture like ethyl acetate/hexane, dissolve the solid in the minimum amount of hot ethyl acetate and then add hexane dropwise until the solution becomes slightly turbid.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in a refrigerator or an ice bath (0-4°C) for several hours to induce further crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation

The following tables summarize the typical reagents and expected results for the synthesis and purification of this compound.

Table 2: Reagents for Synthesis of this compound

| Reagent | Molar Equivalents | Purpose |

| H-D-Chg-OH | 1.0 | Starting material (amino acid) |

| Fmoc-OSu | 1.05 | Fmoc protecting group source |

| NaHCO₃ | 2.0 | Base to deprotonate the amino group |

| 1,4-Dioxane/Water | - | Solvent system |

| 1 M HCl | As needed | Acid for work-up (precipitation) |

| Ethyl Acetate | - | Extraction solvent |

Table 3: Expected Yield and Purity of this compound

| Stage | Typical Yield | Purity (by HPLC) |

| Crude Product | >90% | 85-95% |

| After Recrystallization | 70-85% | >98% |

Conclusion

The synthesis and purification of this compound can be reliably achieved through the well-established procedure of N-acylation followed by recrystallization. The protocols detailed in this guide provide a robust framework for researchers and professionals to produce high-quality this compound for use in peptide synthesis and other areas of chemical research. Meticulous execution of the experimental procedures and rigorous quality control are paramount to ensure the successful synthesis and application of this important amino acid derivative.

An In-depth Technical Guide to the Solubility of Fmoc-D-Chg-OH in DMF and NMP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-D-cyclohexylglycine (Fmoc-D-Chg-OH) in N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), two of the most common solvents utilized in solid-phase peptide synthesis (SPPS). A thorough understanding of the solubility of this non-proteinogenic amino acid derivative is critical for the optimization of coupling reactions, ensuring high peptide purity and yield.

While specific quantitative solubility data for this compound is not extensively published, this guide extrapolates from the general principles of Fmoc-amino acid solubility and provides detailed experimental protocols for researchers to determine these crucial parameters in their own laboratory settings.

Core Concepts in Fmoc-Amino Acid Solubility for SPPS

The dissolution of Fmoc-protected amino acids is a prerequisite for efficient coupling to the N-terminus of the growing peptide chain on a solid support. Insufficient solubility can lead to several complications:

-

Incomplete Coupling: Undissolved this compound is unavailable for the reaction, resulting in deletion sequences in the final peptide product.

-

Slow Reaction Kinetics: Low concentrations of the dissolved amino acid can decelerate the coupling reaction, necessitating extended reaction times or leading to incomplete incorporation.

-

Aggregation: Certain Fmoc-amino acids have a propensity to aggregate in solution, which can reduce their effective concentration and impede reactivity.

DMF and NMP are polar aprotic solvents favored in SPPS for their excellent solvating properties for a broad range of organic molecules, including protected amino acids. NMP is generally considered to have a higher solvating power than DMF, which can be advantageous for dissolving hydrophobic or aggregation-prone sequences.[1]

Qualitative and Inferred Solubility of this compound

Based on its chemical structure, which includes a bulky, hydrophobic cyclohexyl side chain and the nonpolar Fmoc group, this compound is expected to be readily soluble in polar aprotic solvents. The following table summarizes the expected qualitative solubility.

| Solvent | Abbreviation | Expected Qualitative Solubility | Notes |

| N,N-Dimethylformamide | DMF | Good to Excellent | As a standard solvent for SPPS, DMF is anticipated to effectively dissolve this compound.[2] |

| N-Methyl-2-pyrrolidone | NMP | Excellent | NMP's higher polarity and solvating capacity suggest it may be a superior solvent to DMF for this compound, particularly at high concentrations.[3] It is often used as an alternative to DMF for difficult couplings.[1] |

| Dimethyl Sulfoxide | DMSO | Good to Excellent | DMSO is another powerful polar aprotic solvent capable of dissolving a wide range of Fmoc-amino acids and could be a suitable alternative.[1] |

| Dichloromethane | DCM | Moderate to Low | The solubility in DCM is expected to be lower than in DMF or NMP due to the polarity of the carboxylic acid group.[2] |

| Water | H₂O | Sparingly Soluble | The hydrophobic nature of the Fmoc group and the cyclohexyl side chain significantly limits solubility in aqueous solutions.[4] |

Quantitative Solubility Data

As of the latest review of publicly available data, specific quantitative solubility values (e.g., in mg/mL or Molarity) for this compound in DMF and NMP have not been formally published. Researchers are strongly encouraged to determine these values empirically under their specific laboratory conditions (e.g., temperature, solvent grade). The following table is provided as a template for recording experimentally determined solubility data.

| Solvent | Temperature (°C) | Experimentally Determined Solubility (mg/mL) | Experimentally Determined Molar Solubility (M) |

| N,N-Dimethylformamide | 25 | User-defined value | User-defined value |

| N-Methyl-2-pyrrolidone | 25 | User-defined value | User-defined value |

| User-defined solvent | User-defined | User-defined value | User-defined value |

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the solubility of this compound in a given solvent using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Selected solvents (e.g., high-purity, amine-free DMF, NMP)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Inject the diluted sample into the HPLC system.

-

Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

-

Detect the this compound peak by UV absorbance at approximately 265 nm or 301 nm.

-

-

Quantification:

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to a pre-established calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.

-

Visualized Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for determining solubility and the logical considerations for solvent selection in SPPS.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical workflow for solvent selection during SPPS.

Conclusion

While published quantitative data on the solubility of this compound in DMF and NMP is scarce, its chemical properties suggest good to excellent solubility in these common SPPS solvents. For applications requiring precise concentrations or for troubleshooting difficult couplings, empirical determination of solubility is strongly recommended. The protocols and logical workflows provided in this guide offer a framework for researchers to systematically approach the use of this compound in their peptide synthesis endeavors, ultimately contributing to more efficient and successful outcomes.

References

A Technical Guide to Fmoc-D-Cyclohexylglycine (Fmoc-D-Chg-OH) in Peptide Synthesis

This guide provides a comprehensive overview of N-α-Fmoc-D-cyclohexylglycine (Fmoc-D-Chg-OH), a non-proteinogenic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development and peptide chemistry, offering detailed information on its procurement, properties, and application in synthetic protocols.

Sourcing and Procurement of this compound

The availability and pricing of this compound can vary between suppliers and are dependent on the quantity and purity required. Below is a summary of information from various suppliers.

Supplier and Product Information

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight |

| Santa Cruz Biotechnology | This compound | 198543-96-3 | C₂₃H₂₅NO₄ | 379.45 |

| Advanced ChemTech | This compound | 198543-96-3 | C₂₃H₂₅NO₄ | 379.45 |

| Alkali Scientific (distributor for MilliporeSigma) | This compound- | 198543-96-3 | C₂₃H₂₅NO₄ | 379.45 |

| Cenmed | Fmoc D 2 Cyclohexylglycine | 198543-96-3 | C₂₃H₂₅NO₄ | 379.4 |

| Aapptec | Fmoc-Chg-OH | 161321-36-4 | C₂₃H₂₅NO₄ | 379.4 |

| ChemicalBook | This compound | 198543-96-3 | C₂₃H₂₅NO₄ | 379.45 |

Pricing Overview

| Supplier | Quantity | Price (USD) |

| Advanced ChemTech | 1g | $80.00 |

| 5g | $285.00 | |

| Cenmed | 5g | $1,735.96 (List Price) |

| Aapptec | 5g | From $90.00 |

| 25g | Varies |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Technical Profile

This compound is a derivative of the D-enantiomer of cyclohexylglycine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its α-amino group. This protecting group is base-labile, making it central to the widely used Fmoc-based solid-phase peptide synthesis strategy.[1] The cyclohexyl side chain imparts increased hydrophobicity to peptides, which can enhance their stability and bioavailability.

Key Specifications:

-

Synonyms: Fmoc-D-Cyclohexylglycine, N-alpha-(9-Fluorenylmethoxycarbonyl)-D-cyclohexylglycine

-

Appearance: White to off-white solid

-

Storage Temperature: 0-8°C[2]

Experimental Protocols: Application in Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following sections detail the standard procedures for incorporating this compound into a peptide chain using manual or automated solid-phase peptide synthesis.

Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the peptide.[1]

-

For C-terminal carboxylic acids: Wang resin or 2-chlorotrityl chloride resin is commonly used.[3]

-

For C-terminal amides: Rink amide resin is the standard choice.[1][3]

Protocol for Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Allow the resin to swell for at least 30-60 minutes at room temperature to ensure optimal reaction conditions.[3]

Fmoc-SPPS Cycle

The synthesis of the peptide chain proceeds through a series of iterative cycles, each consisting of deprotection and coupling steps.

This step removes the Fmoc group from the N-terminus of the growing peptide chain, exposing a free amine for the subsequent coupling reaction.

Protocol:

-

Drain the swelling solvent from the resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for a specified period, typically 5-20 minutes. The reaction progress can be monitored by UV spectroscopy due to the release of the dibenzofulvene-piperidine adduct.

-

Drain the deprotection solution.

-

Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

In this step, this compound (or another Fmoc-protected amino acid) is activated and coupled to the free N-terminal amine on the resin-bound peptide.

Protocol:

-

Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading capacity) and a coupling agent in DMF. Common activators include:

-

Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) often used with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.

-

Onium Salts: HBTU, HATU, or HCTU, typically used with a base such as N,N-Diisopropylethylamine (DIPEA).

-

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.[1] The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.

-

Drain the coupling solution and wash the resin extensively with DMF.

These deprotection and coupling steps are repeated for each amino acid in the desired peptide sequence.

Cleavage and Final Deprotection

Once the peptide chain is fully assembled, it is cleaved from the solid support, and any remaining side-chain protecting groups are removed.

Protocol:

-

Wash the final peptide-resin with DCM and dry it.

-

Prepare a cleavage cocktail. A common formulation is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[1] TIS acts as a scavenger to prevent side reactions.

-

Add the cleavage cocktail to the peptide-resin and incubate for 2-3 hours at room temperature.[1]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

-

The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflows and Pathways

General Workflow for Fmoc Solid-Phase Peptide Synthesis

Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.

Logical Flow of the Fmoc Deprotection and Coupling Cycle

Caption: Key steps in a single deprotection and coupling cycle.

References

The Impact of D-Cyclohexylglycine on Peptide Properties: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern therapeutic peptide design. Among these, D-cyclohexylglycine (D-Chg), a synthetic amino acid, offers a unique combination of steric bulk and conformational rigidity that can significantly enhance the pharmacological properties of peptides. This technical guide provides an in-depth exploration of the properties of peptides containing D-cyclohexylglycine, focusing on their synthesis, structural impact, and biological activity, with a view to their application in drug development.

Core Properties of D-Cyclohexylglycine-Containing Peptides

The introduction of D-cyclohexylglycine into a peptide sequence imparts several desirable characteristics that address the inherent limitations of natural peptides as therapeutic agents.

Conformational Control and Structural Rigidity

The bulky cyclohexyl side chain of D-cyclohexylglycine imposes significant steric constraints on the peptide backbone. This restriction in rotational freedom can induce specific and stable secondary structures, such as β-turns and 3(10)-helices[1]. This conformational pre-organization can be crucial for high-affinity binding to biological targets, as it reduces the entropic penalty of binding. By favoring a specific bioactive conformation, D-Chg can enhance receptor affinity and specificity.

Enhanced Proteolytic Stability

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of D-amino acids, such as D-cyclohexylglycine, provides a powerful strategy to overcome this challenge. Proteases are highly specific for L-amino acids, and the presence of a D-enantiomer at or near a cleavage site can significantly hinder enzymatic recognition and catalysis. The steric shield provided by the cyclohexyl group further contributes to this resistance, leading to a longer in vivo half-life and improved pharmacokinetic profile.

Modulation of Biological Activity

The structural modifications induced by D-cyclohexylglycine directly translate to altered biological function. The enhanced hydrophobicity conferred by the cyclohexyl side chain can improve a peptide's ability to interact with lipid membranes and hydrophobic pockets within target receptors. This can lead to increased potency and altered signaling outcomes. For instance, substituted 4-amino cyclohexylglycine analogues have been shown to be potent inhibitors of dipeptidyl peptidase IV (DPP-IV)[2].

Quantitative Data on D-Cyclohexylglycine-Containing Peptides

| Compound Class | Target | Key Finding | IC50 (nM) | Reference |

| Substituted 4-amino cyclohexylglycine analogue | Dipeptidyl Peptidase IV (DPP-IV) | Extremely potent inhibition | 2.6 | [2] |

Note: The scarcity of comprehensive public data on the binding affinities (Kd), a wider range of IC50 values, and detailed pharmacokinetic parameters for peptides specifically containing D-cyclohexylglycine is a current limitation. The data on the closely related D-cyclohexylalanine (D-Cha) often serves as a valuable proxy for predicting the effects of D-Chg.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-Cyclohexylglycine-Containing Peptide

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide incorporating a D-cyclohexylglycine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

Fmoc-protected L-amino acids

-

Fmoc-D-cyclohexylglycine (Fmoc-D-Chg-OH)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution in DMF (e.g., 20%)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure.

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove residual piperidine and by-products.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (including this compound at the desired position in the sequence) in DMF.

-

Add the coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma) and an activator base like DIPEA.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

This protocol describes a general method to assess the stability of a D-cyclohexylglycine-containing peptide in the presence of a specific protease or in biological fluids like plasma.

Materials:

-

Purified D-Chg-containing peptide

-

Control peptide (e.g., the all-L-amino acid version)

-

Protease of interest (e.g., trypsin, chymotrypsin) or human plasma

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching solution (e.g., 10% Trifluoroacetic acid)

-

RP-HPLC system with a C18 column

-

Mass spectrometer (optional, for metabolite identification)

Procedure:

-

Peptide Incubation:

-

Dissolve the D-Chg peptide and the control peptide in PBS to a known concentration.

-

Initiate the degradation by adding the protease or by incubating in plasma at 37°C.

-

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.

-

Analysis:

-

Analyze the samples by RP-HPLC.

-

Monitor the disappearance of the parent peptide peak over time.

-

-

Data Analysis:

-

Quantify the peak area of the intact peptide at each time point.

-

Calculate the percentage of peptide remaining relative to the t=0 time point.

-

Determine the half-life (t1/2) of the peptide under the assay conditions.

-

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of D-cyclohexylglycine-containing peptides.

References

Methodological & Application

Application Notes and Protocols for Fmoc-D-Chg-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Cyclohexylglycine (Fmoc-D-Chg-OH) is a non-proteinogenic amino acid derivative increasingly utilized in solid-phase peptide synthesis (SPPS). The incorporation of the bulky and hydrophobic cyclohexylglycine residue can significantly influence the pharmacological properties of peptides. Its unique structure can enhance metabolic stability by sterically hindering enzymatic degradation, improve receptor affinity and selectivity through favorable hydrophobic interactions, and modulate peptide conformation.[1] D-Cyclohexylglycine is a valuable building block in pharmaceutical development, particularly for drugs targeting the central nervous system.[2]

However, the primary challenge in incorporating this compound into a peptide sequence is the steric hindrance posed by the bulky cyclohexyl side chain. This can lead to lower coupling efficiency and slower reaction kinetics.[1][3] To overcome these challenges, optimization of coupling reagents, reaction times, and protocols is crucial. These application notes provide a comprehensive guide to the effective use of this compound in Fmoc-based SPPS protocols, addressing the challenges associated with its steric bulk and offering optimized procedures to ensure high peptide purity and yield.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to understanding the handling, solubility, and reaction characteristics of the reagent.

| Property | Value |

| Molecular Formula | C23H25NO4 |

| Molecular Weight | 379.45 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |

| Purity (HPLC) | ≥99.0% |

| Storage | Store at 2-8°C, protected from moisture |

Experimental Protocols

Due to the steric hindrance of this compound, a standard coupling protocol may not be sufficient. The following protocols are optimized for the successful incorporation of sterically hindered amino acids.

Protocol 1: Standard Fmoc Deprotection

This protocol describes the removal of the N-terminal Fmoc protecting group from the peptide-resin.

Reagents:

-

20% piperidine in DMF (v/v)

-

DMF, peptide synthesis grade

-

DCM (optional)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[4]

-

Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 3-5 minutes.[5]

-

Main Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15-20 minutes.[5]

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4][5]

-

Solvent Exchange (Optional): Wash the resin with DCM (3 times) and then DMF (3 times) to prepare for the coupling step.[5]

-

Monitoring: The completion of deprotection can be monitored by UV spectroscopy of the piperidine wash solutions. A qualitative Kaiser test can be performed on a small sample of resin beads to confirm the presence of free primary amines (a positive test results in a blue color).[5][6]

Protocol 2: Optimized Coupling of this compound

This protocol details the coupling of the sterically hindered this compound to the deprotected peptide-resin. A double coupling strategy is recommended to ensure high efficiency.

Reagents:

-

This compound (3-5 equivalents)

-

Coupling reagent (e.g., HATU, HBTU, HCTU, or COMU) (2.9-4.5 equivalents)[4]

-

Base (e.g., DIPEA or 2,4,6-collidine) (6-10 equivalents)[4]

-

DMF or NMP, peptide synthesis grade

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed as described in Protocol 1.

-

Amino Acid Activation: In a separate vessel, dissolve this compound and the coupling reagent in DMF or NMP. Add the base to the solution and allow the mixture to pre-activate for 2-5 minutes.[5]

-

First Coupling Reaction: Add the pre-activated this compound solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.[4]

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Monitoring (Kaiser Test): Take a small sample of resin beads and perform a Kaiser test. A positive result (blue beads) indicates incomplete coupling and the need for a second coupling.[4]

-

Second Coupling (if necessary): Repeat steps 2 and 3 with a fresh solution of activated this compound. Agitate for another 2 hours.

-

Final Washing: Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to prepare for the next deprotection step.

-

Final Monitoring: Perform a final Kaiser test to confirm the completion of the coupling. A negative result (yellow/colorless beads) indicates a successful coupling.[4]

Protocol 3: Microwave-Assisted Coupling of this compound

Microwave-assisted SPPS can significantly reduce reaction times and improve coupling efficiency for sterically hindered amino acids.[7][8]

Reagents:

-

This compound (5 equivalents)

-

DIC (5 equivalents)

-

Oxyma Pure (5 equivalents)

-

DMF, peptide synthesis grade

Procedure (for automated microwave peptide synthesizer):

-

Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF with microwave irradiation (e.g., 3 minutes).[7][9]

-

Coupling: Mix this compound, DIC, and Oxyma Pure in DMF. Add the mixture to the deprotected peptide-resin. Perform the coupling reaction with microwave assistance (e.g., 5 minutes).[7][9]

-

Washing: Wash the resin with DMF.

-

Monitoring: Monitor the completion of the coupling reaction as per the instrument's guidelines, often through UV monitoring of the deprotection solution from the subsequent cycle.

Protocol 4: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.

Reagents:

-

Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5, v/v/v)[10]

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.[10]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.[5]

-

Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.[5]

-

Washing: Wash the peptide pellet with cold diethyl ether two more times.[5]

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[5]

Data Presentation

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes the performance of various activators in the synthesis of different peptide sequences, providing a general guideline for reagent selection.

| Activator | Peptide Sequence | Coupling Time | Crude Purity (%) | Reference |

| HATU | 65-74ACP | 2 x 1 min | 83.63 | [11] |

| HCTU | 65-74ACP | 2 x 20 min | 82.89 | [11] |

| COMU | G-LHRH | 2 x 1 min | 94.02 | [11] |

| HCTU | G-LHRH | 2 x 20 min | 93.99 | [11] |

| COMU | Oxytocin (linear) | 2 x 1 min | 77.68 | [11] |

| PyBOP | 65-74ACP | 2 x 1 min | 48.11 | [11] |

| TFFH | 65-74ACP | 2 x 1 min | <25 | [11] |

This data is for general guidance. Purity can vary based on the specific peptide sequence and synthesis conditions.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Positive Kaiser test after coupling | Incomplete coupling due to steric hindrance. | Perform a second coupling (double coupling). Increase the coupling time and/or temperature. Use a more potent coupling reagent like HATU or COMU.[4] |

| Low peptide yield | Incomplete coupling or deprotection at each step. Peptide aggregation. | Use optimized protocols for hindered amino acids. Consider microwave-assisted synthesis.[5][7] |

| Deletion sequences in mass spectrum | Incomplete coupling of an amino acid. | Perform a double coupling for the hindered residue. Use monitoring tests like the Kaiser test to ensure complete reactions.[6] |

| Truncation sequences in mass spectrum | Incomplete deprotection of the Fmoc group. | Extend the deprotection time or use a double deprotection. Ensure the deprotection reagent is fresh.[6] |

Visualizations

Caption: Standard SPPS cycle for incorporating this compound.

Caption: Troubleshooting workflow for incomplete coupling.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. chempep.com [chempep.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]

- 8. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

Application Notes and Protocols for the Manual Coupling of Fmoc-D-Cyclohexylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-cyclohexylglycine (Fmoc-D-Chg-OH) is a non-proteinogenic amino acid derivative that is increasingly utilized in solid-phase peptide synthesis (SPPS). The incorporation of this D-amino acid with its bulky cyclohexyl side chain can significantly influence the pharmacological properties of a peptide. Its unique structure can enhance metabolic stability by providing steric hindrance against enzymatic degradation, improve receptor affinity through increased hydrophobicity, and modulate the peptide's overall conformation.[1][2]

However, the very properties that make this compound a valuable building block in peptide design also present challenges during its incorporation into a growing peptide chain. The steric bulk of the cyclohexyl group can impede the coupling reaction, leading to lower yields and the potential for deletion sequences if not addressed with an optimized protocol.[1]

These application notes provide a detailed protocol for the manual coupling of this compound in Fmoc-based solid-phase peptide synthesis. It includes recommendations for coupling reagents, troubleshooting strategies, and a workflow to ensure the successful incorporation of this sterically hindered amino acid.

Physicochemical Properties of Fmoc-D-Cyclohexylglycine

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Synonyms | This compound, Fmoc-cyclohexyl-D-Gly-OH, Fmoc-D-Phg(hexahydro)-OH |

| CAS Number | 198543-96-3[2] |

| Molecular Formula | C₂₃H₂₅NO₄[2] |

| Molecular Weight | 379.4 g/mol [2] |

| Appearance | White powder[2] |

| Purity (HPLC) | ≥ 99%[2] |

| Melting Point | 167 - 182 °C[2] |

| Solubility | Soluble in DMF, NMP |

Challenges in SPPS with Fmoc-D-Cyclohexylglycine

The primary challenge when incorporating this compound is the steric hindrance from its bulky cyclohexyl side chain. This can lead to:

-

Low Coupling Efficiency: The bulky side chain can physically block the activated carboxyl group from reaching the free amine on the growing peptide chain, resulting in incomplete coupling reactions.[1]

-

Slower Reaction Kinetics: Standard coupling times may not be sufficient to drive the reaction to completion, necessitating longer reaction times or more potent activating agents.[1]

-

Peptide Aggregation: The hydrophobicity of the cyclohexyl group can contribute to peptide aggregation on the solid support, further hindering the coupling reaction.

To overcome these challenges, modifications to standard coupling protocols are necessary. These can include the use of more powerful coupling reagents, extended reaction times, and potentially performing a "double coupling" to ensure the reaction goes to completion.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in manual solid-phase peptide synthesis involving this compound.

Protocol 1: Standard Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide.

Reagents:

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF, peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[1][3]

-

Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 3-5 minutes.[1]

-

Main Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15-20 minutes.[1]

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1][3]

-

Solvent Exchange (Optional): Wash the resin with DCM (3 times) and then DMF (3 times) to prepare for the coupling step.[1]

Protocol 2: High-Efficiency Coupling of Fmoc-D-Cyclohexylglycine using HATU

This protocol is recommended for the efficient coupling of the sterically hindered this compound.

Reagents:

-

Fmoc-D-Cyclohexylglycine (this compound) (3-5 equivalents)

-

HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate) (2.9-4.9 equivalents)

-

DMF or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed as described in Protocol 1.

-

Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF or NMP. Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes. The solution may change color.[1][4]

-

Coupling Reaction: Add the pre-activated this compound solution to the deprotected peptide-resin. Agitate the mixture at room temperature.

-

Monitoring the Reaction: Due to the steric hindrance of this compound, a longer coupling time of 2-4 hours is recommended.[4] The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.[3]

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3 times).

Protocol 3: Double Coupling Strategy

If the Kaiser test after the initial coupling is positive (blue beads), a double coupling should be performed to drive the reaction to completion.

Procedure:

-

After the first coupling (Protocol 2, step 3) and a brief DMF wash, repeat the amino acid activation (Protocol 2, step 2) with fresh reagents.

-

Add the new activated amino acid solution to the resin and agitate for an additional 1-2 hours.[4]

-

Perform a Kaiser test to confirm completion.

-

Proceed with the standard washing steps (Protocol 2, step 5).

Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids